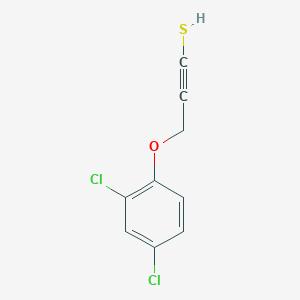
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol is a chemical compound characterized by the presence of a thiol group, a prop-1-yne moiety, and a dichlorophenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and propargyl bromide.
Formation of 3-(2,4-Dichlorophenoxy)prop-1-yne: The reaction between 2,4-dichlorophenol and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of 3-(2,4-dichlorophenoxy)prop-1-yne.
Thiol Addition: The final step involves the addition of a thiol group to the alkyne moiety, typically using thiourea as a sulfur source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or proteins.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenoxy)prop-1-yne-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The alkyne moiety may also participate in click chemistry reactions, facilitating the formation of bioconjugates .
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(2-Methoxyethoxy)prop-1-yne: Contains a methoxyethoxy group instead of a dichlorophenoxy group.
属性
CAS 编号 |
62706-88-1 |
|---|---|
分子式 |
C9H6Cl2OS |
分子量 |
233.11 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H6Cl2OS/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,13H,4H2 |
InChI 键 |
IDCLINMPNZPYSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



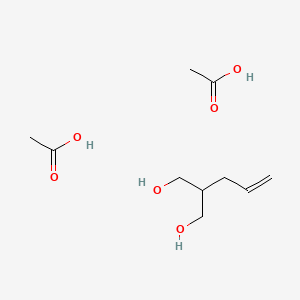

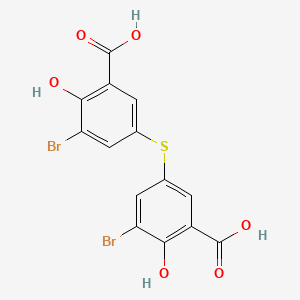
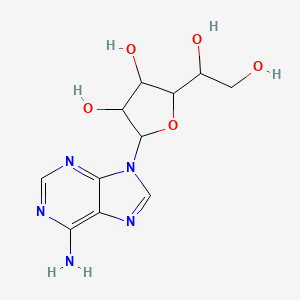
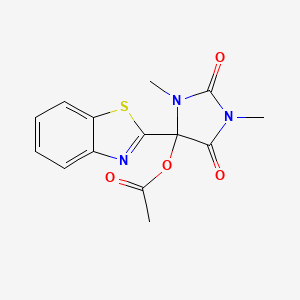
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
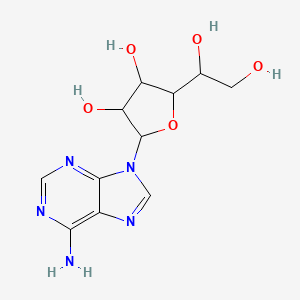

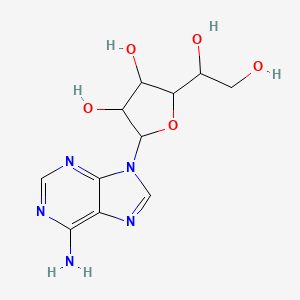
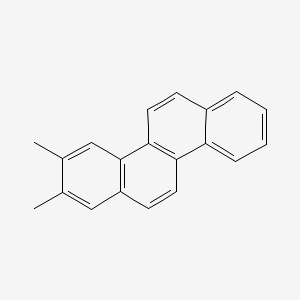

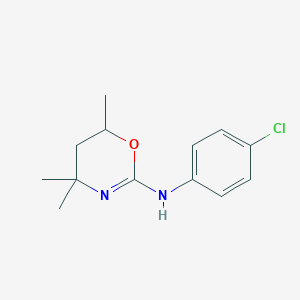
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
